2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a bicyclic triazolopyrimidine derivative with two key substituents:
- A 4-fluorophenyl group at position 3 of the triazole ring.
- An N-(3-(trifluoromethyl)phenyl)acetamide moiety at position 6 of the pyrimidine ring.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N6O2/c20-12-4-6-14(7-5-12)29-17-16(26-27-29)18(31)28(10-24-17)9-15(30)25-13-3-1-2-11(8-13)19(21,22)23/h1-8,10H,9H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITLXENAMMWQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitUSP28 , a ubiquitin-specific protease. This suggests that our compound might also target similar enzymes or proteins.
Mode of Action
It’s known that similar compounds inhibit their targets by binding to the active site, thereby preventing the target’s normal function.
Biochemical Pathways
Inhibition of usp28, as seen with similar compounds, can affect various cellular processes, including protein degradation, cell cycle regulation, and dna damage response.
Result of Action
Similar compounds have shown antiproliferative activities against human cancer cell lines, suggesting that our compound might also have potential anticancer effects.
Biological Activity
The compound 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazolopyrimidine core , which is known for its role in various biological activities.
- Functional groups such as 4-fluorophenyl and trifluoromethyl that enhance its biological efficacy.
Molecular Formula : C19H16F4N6O
Molecular Weight : 400.36 g/mol
CAS Number : Not specified in the available literature.
Anticancer Properties
Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : It is believed to act by inhibiting specific kinases involved in cell signaling pathways that regulate cell growth and survival .
- Case Study : In vitro studies demonstrated that the compound reduced the viability of breast cancer cells with an IC50 value ranging from 10 to 30 μM, showcasing its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of pathogens:
- Bacterial Activity : In vitro tests revealed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) between 1–8 µg/mL .
- Fungal Activity : It demonstrated antifungal properties against strains such as Candida albicans, with MIC values comparable to standard antifungal agents .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor:
- Target Enzymes : Studies suggest it may inhibit enzymes like carbonic anhydrase and cholinesterase, which are crucial in various physiological processes .
- Research Findings : Compounds within this class have been shown to possess significant inhibitory activity against these enzymes, potentially leading to therapeutic applications in conditions like glaucoma and Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazolopyrimidine derivatives:
- Fluorination Effects : The introduction of fluorine atoms has been associated with enhanced lipophilicity and improved binding affinity to biological targets.
- Substituent Variations : Variations in substituents on the triazolopyrimidine core can lead to significant changes in biological activity, highlighting the importance of careful design in drug development .
Data Tables
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this triazolopyrimidine-acetamide derivative?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions (e.g., decomposition of the triazole moiety) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol achieves >95% purity .
Q. How can researchers characterize the molecular structure and confirm regioselectivity in this compound?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : Resolves the triazolopyrimidine core geometry and confirms substituent positions (e.g., fluorophenyl vs. trifluoromethylphenyl orientation) .
- NMR Spectroscopy : distinguishes fluorinated groups (e.g., -4-fluorophenyl at δ -110 ppm vs. -CF at δ -63 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] calculated for CHFNO: 482.1064) .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer : Start with:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR or Aurora kinases) at 1–10 µM concentrations using ADP-Glo™ kits .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination over 48–72 hours .
- Solubility Profiling : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide in vivo studies .
Advanced Research Questions
Q. How to resolve contradictory data in reported biological activities (e.g., apoptosis vs. cell cycle arrest)?
- Methodological Answer :
- Mechanistic Profiling : Perform flow cytometry (Annexin V/PI staining) and Western blotting (e.g., cleaved caspase-3, cyclin D1) to differentiate apoptosis from cell cycle effects .
- Dose-Dependent Studies : Test concentrations from 0.1–50 µM to identify threshold effects; use siRNA knockdown of target proteins (e.g., p53) to validate pathways .
- Assay Variability Control : Standardize cell passage numbers, serum batch, and incubation times across labs to minimize discrepancies .
Q. What computational strategies predict binding modes and off-target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4R3P for kinase domains) and flexible side-chain sampling for binding pose validation .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors in the triazole ring) using Schrödinger’s Phase .
Q. How to design structure-activity relationship (SAR) studies for fluorophenyl and trifluoromethyl substituents?
- Methodological Answer :
- Synthetic Modifications : Replace 4-fluorophenyl with 3-fluoro or 2,4-difluoro analogs; substitute -CF with -OCF or -CN to assess electronic effects .
- Activity Cliffs : Compare IC shifts >10-fold to identify critical substituents (e.g., loss of -CF reduces kinase inhibition by 90%) .
- 3D-QSAR Models : Build CoMFA/CoMSIA models using 20+ analogs to quantify steric/electrostatic contributions .
Q. What strategies mitigate instability of the triazole-pyrimidine core under physiological conditions?
- Methodological Answer :
- pH Optimization : Store compounds in lyophilized form at pH 5–6 to prevent hydrolysis of the triazole ring .
- Prodrug Design : Introduce acetyl-protected hydroxyl groups to enhance stability in plasma .
- Excipient Screening : Use cyclodextrins or liposomal encapsulation to improve aqueous solubility and reduce degradation .
Q. How to address off-target reactivity in cellular assays?
- Methodological Answer :
- Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels) using radioligand binding assays .
- Covalent Binding Studies : Perform LC-MS/MS to detect adduct formation with cellular nucleophiles (e.g., glutathione) .
- CRISPR-Cas9 Knockout : Validate target specificity using isogenic cell lines lacking the putative target protein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
